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Compound of Interest

Compound Name: Isoamyl alcohol

CAS No.: 6423-06-9

Cat. No.: B3430154

Get Quote

3-Methyl-1-butanol (Isopentyl alcohol) is a primary alcohol with a branched carbon chain. It

serves as a fundamental solvent in bio-organic chemistry and a key intermediate in the

synthesis of pharmaceutical esters and fragrances. Its structural amphiphilicity—possessing

both a hydrophobic isobutyl tail and a hydrophilic hydroxyl head—defines its utility in liquid-

liquid extractions.

Molecular Architecture:

IUPAC Name: 3-Methylbutan-1-ol[1][2][3][4][5][6]

Common Names: Isoamyl alcohol, Isopentyl alcohol[5][6][7]

Formula:

SMILES:CC(C)CCO

Table 1: Physicochemical Constants
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Property Value
Relevance to Experimental
Design

Molecular Weight 88.15 g/mol
Stoichiometric calculations for

esterification.

Boiling Point 130–132 °C

High enough to allow reflux;

requires vacuum for rapid

removal.

Density (20°C) 0.81 g/mL

Forms the upper layer in

aqueous extractions unless

heavy solvents (e.g.,

chloroform) are added.

Solubility (Water) ~28 g/L (2.8%)

Limited solubility allows for

phase separation from

aqueous buffers.

Vapor Pressure 2 mmHg (20°C)

Low volatility reduces

evaporative loss during

benchtop handling.

Dielectric Constant 14.7 (25°C)

Moderate polarity; effective for

solvating non-polar lipids while

excluding ionic nucleic acids.

Synthetic & Biosynthetic Pathways
Understanding the origin of 3-methyl-1-butanol is critical for assessing impurity profiles in

reagent-grade solvents. It is produced via two distinct routes: petrochemical hydroformylation

and microbial fermentation.

A. The Ehrlich Pathway (Biosynthesis)
In fermentation processes (e.g., Saccharomyces cerevisiae), 3-methyl-1-butanol is the major

fusel alcohol derived from the catabolism of L-Leucine. This pathway is relevant for researchers

optimizing yeast strains for biofuel production or controlling "off-flavors" in pharmaceutical

excipients.
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Amino Acid Catabolism Ehrlich Pathway Steps

L-Leucine
α-Ketoisocaproate

(2-Oxo-4-methylpentanoate)

Transamination
(BAT1/BAT2) 3-Methylbutanal

Decarboxylation
(PDC1/5/6) 3-Methyl-1-Butanol

(Isoamyl Alcohol)

Reduction
(ADH)
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Figure 1: The Ehrlich pathway converts L-Leucine to 3-methyl-1-butanol via transamination,

decarboxylation, and reduction.[2][3][6][8]

B. Industrial Hydroformylation
High-purity reagent grades are typically synthesized via the "Oxo process." This involves the

hydroformylation of isobutene isomers (from Raffinate II streams) to aldehydes, followed by

hydrogenation. This route avoids the biological impurities (proteins, congeners) found in

fermentation-derived solvents.

Analytical Characterization
For quality control and identification in drug development, 3-methyl-1-butanol is characterized

by specific spectroscopic signatures.

Table 2: Spectroscopic Data Profile
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Method Signal / Peak Assignment

1H NMR (CDCl3) 0.92 ppm (d, 6H)

Methyl groups (

)

1.50 ppm (m, 2H)
-Methylene (

)

1.68 ppm (m, 1H)

Methine (

)

3.65 ppm (t, 2H)
-Methylene (

), deshielded by oxygen

13C NMR 22.6 ppm Methyl carbons

24.9 ppm Methine carbon

41.2 ppm -Methylene carbon

60.0 ppm
-Methylene carbon (attached

to OH)

IR (Neat)
3325

(Broad)
O-H stretching (H-bonded)

2958 C-H stretching (Alkane)

Mass Spec (EI)

m/z 88

, 70

, 55

Molecular ion and

characteristic dehydration

fragments.[3][5][6]

Critical Application: DNA Extraction (PCI Method)
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The most ubiquitous application of 3-methyl-1-butanol in biopharma is as the "I" in PCI

(Phenol:Chloroform:Isoamyl Alcohol). While Phenol denatures proteins and Chloroform

increases the density of the organic phase, Isoamyl Alcohol plays a distinct, non-redundant

role.

Mechanistic Function:

Anti-Foaming Agent: Protein denaturation often generates stable foams at the interface,

trapping aqueous DNA. Isoamyl alcohol reduces surface tension, collapsing this foam.

Interface Stabilization: It sharpens the separation between the aqueous phase (upper) and

the organic phase (lower), preventing cross-contamination during pipetting.

Protocol: High-Purity Genomic DNA Extraction Standard Ratio: 25:24:1 (Phenol : Chloroform :

Isoamyl Alcohol)

Lysis: Suspend cell pellet in Lysis Buffer (containing SDS/Proteinase K). Incubate at 55°C

until clear.

Extraction: Add 1 volume of PCI (25:24:1).

Emulsification: Mix gently by inversion for 2-3 minutes. Do not vortex vigorously to avoid

shearing high-MW DNA.

Separation: Centrifuge at 12,000

g for 10 minutes at 4°C.

Recovery: Carefully aspirate the top aqueous layer.

Note: The 3-methyl-1-butanol ensures the white protein interphase remains compact,

minimizing the risk of aspirating contaminants.
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Figure 2: Phase separation logic in PCI extraction. 3-Methyl-1-butanol acts primarily at the

interphase to prevent protein foaming and ensure clean recovery of the aqueous DNA phase.

Safety & Toxicology
While less toxic than methanol or benzene, 3-methyl-1-butanol poses specific risks in a

pharmaceutical setting, particularly regarding flammability and mucosal irritation.

GHS Classification: Flammable Liquid (Cat 3), Skin Irritant (Cat 2), Eye Damage (Cat 1),

STOT-SE (Resp. Irritation).

Acute Toxicity:

(Oral, Rat): ~5,770 mg/kg (Low acute toxicity).

(Dermal, Rabbit): ~3,250 mg/kg.
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Handling Precautions:

Use in a chemical fume hood to avoid respiratory irritation (STEL 125 ppm).

Incompatible with strong oxidizing agents (risk of explosive peroxides or fire).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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